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Compound of Interest

Compound Name: 2-Amino-4-methyl-6-nitrophenol

Cat. No.: B1587855 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-methyl-6-
nitrophenol

This guide provides a comprehensive analysis of the spectral data for 2-Amino-4-methyl-6-
nitrophenol (CAS 6265-07-2), a key organic intermediate.[1] As researchers and professionals

in drug development and materials science, a thorough understanding of a molecule's

spectroscopic signature is paramount for structural confirmation, purity assessment, and quality

control. This document moves beyond a simple data repository, offering insights into the causal

relationships between molecular structure and spectral output, grounded in established

principles of nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis)

spectroscopy.

Foundational Molecular Structure
Before interpreting any spectrum, a foundational understanding of the target molecule's

architecture is essential. 2-Amino-4-methyl-6-nitrophenol is a substituted benzene ring

characterized by a delicate interplay of electron-donating groups (EDGs) and an electron-

withdrawing group (EWG).

Electron-Donating Groups (EDGs): The hydroxyl (-OH), amino (-NH₂), and methyl (-CH₃)

groups increase electron density in the aromatic ring, primarily at the ortho and para

positions.
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Electron-Withdrawing Group (EWG): The nitro (-NO₂) group strongly withdraws electron

density from the ring.

This electronic environment dictates the precise chemical shifts, vibrational frequencies, and

electronic transitions observed in the following spectroscopic analyses.

Caption: Molecular structure of 2-Amino-4-methyl-6-nitrophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen

framework of a molecule.

Experimental Protocol: NMR Sample Preparation and
Acquisition
A robust and reproducible protocol is critical for obtaining high-quality NMR data.

Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-4-methyl-6-nitrophenol
in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred

for phenols and amines as it helps in observing the exchangeable -OH and -NH₂ protons.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Transfer the solution to a 5 mm NMR tube.

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard

parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2

seconds. For ¹³C NMR, a 90-degree pulse angle with proton decoupling is standard.

¹H NMR Spectral Data Interpretation
The proton NMR spectrum is expected to show distinct signals for each unique proton

environment. The electron-donating and withdrawing groups cause significant dispersion of the

aromatic signals.
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Predicted
Signal

Chemical Shift
(δ, ppm)

Multiplicity Integration
Assignment
Rationale

-CH₃ ~2.2-2.4 Singlet (s) 3H

Aliphatic protons

on a carbon

attached to the

aromatic ring.

Ar-H (position 5) ~6.8-7.1

Singlet (s) or

narrow Doublet

(d)

1H

This proton is

ortho to the

electron-donating

-NH₂ group and

meta to the -OH

and -NO₂

groups, leading

to a relatively

upfield shift.

Ar-H (position 3) ~7.8-8.1

Singlet (s) or

narrow Doublet

(d)

1H

This proton is

ortho to the

strongly

withdrawing -

NO₂ group and

meta to the -NH₂

group, resulting

in a significant

downfield

(deshielded)

shift.

-NH₂ ~4.5-5.5 (broad) Singlet (s, broad) 2H Amine protons

are

exchangeable

and often appear

as a broad

signal. The

chemical shift

can vary with
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concentration

and solvent.

-OH
~9.0-11.0

(broad)
Singlet (s, broad) 1H

The phenolic

proton is acidic

and its signal is

typically broad

and downfield.

Intramolecular

hydrogen

bonding with the

adjacent nitro

group can shift it

further downfield.

¹³C NMR Spectral Data Interpretation
The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding

to the seven unique carbon atoms in the molecule.
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Predicted Signal Chemical Shift (δ, ppm) Assignment Rationale

-CH₃ ~20-22

Typical range for a methyl

group attached to an aromatic

ring.[2]

C3 ~112-118

Shielded aromatic carbon

ortho to the strong -NH₂ donor

group.

C5 ~120-126

Aromatic C-H carbon

influenced by multiple

substituents.

C4 ~128-135
Quaternary carbon attached to

the methyl group.

C6 ~138-145

Quaternary carbon attached to

the strongly withdrawing -NO₂

group.

C2 ~145-152
Quaternary carbon attached to

the -NH₂ group.

C1 ~153-158

Quaternary carbon attached to

the electronegative -OH group,

typically found downfield.[2][3]

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Solid-State IR
Method Selection: The Attenuated Total Reflectance (ATR) method is a modern, rapid

alternative to the traditional KBr pellet method.

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR

crystal. Ensure good contact by applying pressure with the built-in clamp.
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Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background

spectrum of the clean, empty crystal should be recorded first and automatically subtracted

from the sample spectrum.

IR Spectral Data Interpretation
The IR spectrum of 2-Amino-4-methyl-6-nitrophenol is expected to be rich with characteristic

absorption bands.
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Interpretation

3500-3300 N-H Stretch -NH₂ (Amino)

Two distinct bands are

expected for the

asymmetric and

symmetric stretching

of the primary amine.

3400-3200 (broad) O-H Stretch -OH (Phenol)

A broad band resulting

from intermolecular

hydrogen bonding.

Intramolecular H-

bonding with the -NO₂

group can also

influence this peak's

shape and position.

1570-1500
N-O Asymmetric

Stretch
-NO₂ (Nitro)

A strong,

characteristic

absorption band for

the nitro group.[4]

1350-1300
N-O Symmetric

Stretch
-NO₂ (Nitro)

Another strong,

unmistakable band

confirming the

presence of the nitro

group.[4][5]

1620-1580 C=C Aromatic Stretch Benzene Ring

Bands indicating the

aromatic nature of the

core structure.

2970-2850 C-H Aliphatic Stretch -CH₃ (Methyl)

Absorption from the

methyl group C-H

bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

which is particularly useful for highly conjugated systems.

Experimental Protocol: UV-Vis Solution Spectroscopy
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or acetonitrile. The

choice of solvent can influence the absorption maxima.

Solution Preparation: Prepare a dilute stock solution of the compound and perform serial

dilutions to obtain a concentration that gives a maximum absorbance between 0.5 and 1.5

AU.

Acquisition: Use a dual-beam spectrophotometer, with one cuvette containing the pure

solvent (as a blank) and the other containing the sample solution. Scan a range from

approximately 200 to 600 nm.

UV-Vis Spectral Data Interpretation
The spectrum is a direct consequence of the extended conjugation of the benzene ring,

enhanced by the auxochromic (-OH, -NH₂) and chromophoric (-NO₂) groups.
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Predicted λmax (nm) Electronic Transition Rationale

~220-240 π → π

High-energy transition

associated with the aromatic

system.[6]

~260-280 π → π
Transition related to the

benzene ring with substituents.

~300-420
n → π* / Intramolecular

Charge Transfer

A lower-energy, high-intensity

band characteristic of

nitrophenols.[6][7] This

transition involves non-bonding

electrons (from -OH, -NH₂, -

NO₂) and the π-system, and is

responsible for the

compound's yellow/orange

color.[1] The exact position is

sensitive to solvent polarity

and pH.[6]

Integrated Spectroscopic Workflow
Confirming the structure of 2-Amino-4-methyl-6-nitrophenol is not a linear process but an

integrated one, where data from each technique corroborates the others.
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NMR Spectroscopy

Vibrational Spectroscopy

Electronic Spectroscopy

¹H NMR
(Proton Environment,

Connectivity)

Confirmed Structure
& Purity Assessment

confirms C-H framework

¹³C NMR
(Carbon Skeleton) confirms C-H framework

IR Spectroscopy
(Functional Groups:
-OH, -NH₂, -NO₂)

confirms functional groups

UV-Vis Spectroscopy
(Conjugated System,

Chromophores)

confirms electronic structure

Proposed Structure:
2-Amino-4-methyl-

6-nitrophenol

predicts

predicts

predicts

predicts

Click to download full resolution via product page

Caption: Integrated workflow for structural elucidation.

This systematic approach, leveraging the strengths of multiple analytical techniques, provides a

self-validating system for the unambiguous identification and characterization of 2-Amino-4-
methyl-6-nitrophenol, ensuring the integrity and reliability required for advanced scientific

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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